4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide -

4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide

Catalog Number: EVT-4600049
CAS Number:
Molecular Formula: C15H17N3O3S
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tofacitinib

  • Compound Description: Tofacitinib is an orally available Janus kinase (JAK) inhibitor approved for treating rheumatoid arthritis. [] It acts by inhibiting JAK1, JAK2, JAK3, and TYK2, thereby interfering with cytokine signaling implicated in inflammation and immune function. []
  • Relevance: While the specific structure of tofacitinib isn't provided in the documents, it serves as a starting point for developing selective JAK1 inhibitors. [] The research leading to 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide might have drawn inspiration from tofacitinib's core structure and sought to modify it for improved selectivity towards JAK1, similar to the work on PF-04965842. []

PF-04965842 (N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide)

  • Compound Description: PF-04965842 is a highly selective JAK1 inhibitor with nanomolar potency in human whole blood assays. [] Developed through modifications of tofacitinib's structure, specifically the 3-aminopiperidine linker, it demonstrated efficacy in a rat adjuvant-induced arthritis model. []
  • Relevance: PF-04965842 exemplifies the pursuit of selective JAK1 inhibitors, a category potentially shared with 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide. [] The modifications made to tofacitinib leading to PF-04965842, particularly targeting the linker region, could suggest similar structure-activity relationship explorations were undertaken in the development of 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 is a potent and selective JAK1 kinase inhibitor. [] It exhibits good preclinical pharmacokinetics and enhanced antitumor activity when combined with the EGFR inhibitor osimertinib in preclinical non-small cell lung cancer (NSCLC) models. []
  • Relevance: AZD4205, like 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide, targets JAK1, suggesting they might share a similar chemical scaffold or pharmacophoric elements. [] The high selectivity and potency of AZD4205 could serve as benchmarks for 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide's development and optimization. []

Lapatinib (N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine)

  • Compound Description: Lapatinib is a tyrosine kinase inhibitor used in combination with capecitabine to treat advanced or metastatic breast cancers overexpressing human epidermal receptor 2 (ErbB2). [] Its disposition and potential for drug interactions are influenced by efflux and uptake transporters, including P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP). []
  • Relevance: Lapatinib's structure, containing a methylsulfonyl moiety, might indicate a structural similarity to 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide. [] While their primary targets differ (tyrosine kinase for lapatinib, potentially JAK1 for the other), the presence of similar functional groups could imply shared physicochemical properties or metabolic pathways. []

Osimertinib Mesylate

  • Compound Description: Osimertinib mesylate is an antineoplastic agent. [] It is used in conjunction with 3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide, which acts as a potential genotoxic impurity. []
  • Relevance: The document highlighting osimertinib mesylate focuses on quantifying a specific genotoxic impurity related to it. [] While not directly structurally similar to 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide, the emphasis on impurity profiling could indicate a similar level of scrutiny applied during the development and analysis of 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide. []
  • Compound Description: This compound is identified as a potential genotoxic impurity in the antineoplastic agent, osimertinib mesylate. [] Its presence is carefully monitored and quantified using advanced analytical techniques. []
  • Relevance: While not structurally analogous to 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide, its identification as a genotoxic impurity underscores the importance of impurity profiling in drug development, a process likely undertaken for 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide as well. []

PF-06747775 (N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide)

  • Compound Description: PF-06747775 is a high-affinity irreversible inhibitor designed to target oncogenic EGFR mutants while demonstrating selectivity over wild-type EGFR. [] As a pyrrolopyrimidine-based inhibitor, it exhibits potent activity against common EGFR mutations, including exon 19 deletions (Del), L858R, and double mutants T790M/L858R and T790M/Del. []
  • Relevance: Although PF-06747775 primarily targets EGFR mutations, its development through structure-based drug design, focusing on achieving selectivity and potency, aligns with the potential research goals for 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide. [] The successful optimization of PF-06747775 for its specific target could provide valuable insights into structure-activity relationship trends applicable to other kinase inhibitors, potentially including 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide. []

Pazopanib (N(4)-(2,3-dimethyl-2H-indazol-6-yl)-N(4)-methyl-N(2)-(4-methyl-3-sulfonamidophenyl)-2,4-pyrimidinediamine)

  • Compound Description: Pazopanib is a potent, pan-VEGF receptor (VEGFR) inhibitor under clinical development for renal cell cancer and other solid tumors. [] It acts by inhibiting the vascular endothelial growth factor (VEGF) signaling pathway, a key target in cancer therapy. []
  • Relevance: While Pazopanib targets VEGFR and 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide potentially targets JAK1, their development highlights the exploration of kinase inhibitors as therapeutic agents. [] This shared focus on kinase inhibition suggests that the research leading to both compounds might have considered similar design strategies or explored related chemical space. []

Properties

Product Name

4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide

IUPAC Name

4-methyl-3-[methyl(methylsulfonyl)amino]-N-pyridin-3-ylbenzamide

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C15H17N3O3S/c1-11-6-7-12(9-14(11)18(2)22(3,20)21)15(19)17-13-5-4-8-16-10-13/h4-10H,1-3H3,(H,17,19)

InChI Key

FFDJTECRIIWETN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)N(C)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.